Bienvenue dans la boutique en ligne BenchChem!

6-(Trifluoromethyl)-1H-indazol-3-ol

Lipophilicity Physicochemical Properties cLogP

6-(Trifluoromethyl)-1H-indazol-3-ol (CAS 655-96-9) is a heterocyclic building block belonging to the 1H-indazol-3-ol class, characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the indazole ring. This compound serves as a critical intermediate or fragment in medicinal chemistry, particularly for the synthesis of kinase inhibitors.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 655-96-9
Cat. No. B1604050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-1H-indazol-3-ol
CAS655-96-9
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NNC2=O
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)12-13-7(5)14/h1-3H,(H2,12,13,14)
InChIKeyQCNQBLFRKWASJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-1H-indazol-3-ol (CAS 655-96-9): Sourcing the Key 6-Position Indazole Scaffold for Kinase-Focused Discovery


6-(Trifluoromethyl)-1H-indazol-3-ol (CAS 655-96-9) is a heterocyclic building block belonging to the 1H-indazol-3-ol class, characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the indazole ring. This compound serves as a critical intermediate or fragment in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1]. Its core structure acts as a hinge-binding motif for kinase targets, and the -CF3 group is a well-established bioisostere known to modulate key drug-like properties such as lipophilicity and metabolic susceptibility compared to unsubstituted or halogenated analogs .

Why a Generic 1H-Indazol-3-ol Cannot Replace the 6-CF3 Analog in a Lead Optimization Campaign


Substituting the 6-trifluoromethyl analog with a generic 1H-indazol-3-ol or different 6-substituted variant can derail a medicinal chemistry program due to profound shifts in physicochemical and pharmacokinetic (PK) parameters. While the indazol-3-ol core provides a conserved hinge-binding pharmacophore for targets like DAAO and various kinases, the 6-position substituent dramatically alters lipophilicity , which in turn dictates membrane permeability, intrinsic metabolic clearance, and the potential for off-target binding . For instance, the unsubstituted 1H-indazol-3-ol has a significantly lower cLogP (~1.2–2.03) compared to the 6-CF3 analog, directly impacting its distribution profile and necessitating a full re-optimization of any derived lead series .

6-(Trifluoromethyl)-1H-indazol-3-ol: A Head-to-Head Evidence Guide for Differentiated Chemical Procurement


LogP-Driven Differentiation: Quantifying the Lipophilicity Gain of the 6-CF3 Group Over the Unsubstituted Core

The incorporation of the trifluoromethyl group at the 6-position results in a substantial and quantifiable increase in lipophilicity compared to the unsubstituted 1H-indazol-3-ol core. This difference is critical for optimizing blood-brain barrier penetration and overall PK profile. The target compound demonstrates a calculated LogP (cLogP) of 2.2873 , whereas the parent 1H-indazol-3-ol scaffold exhibits a significantly lower cLogP, with various sources reporting values in the range of 1.06 to 2.031 [REFS-2, REFS-3].

Lipophilicity Physicochemical Properties cLogP Drug Design

Metabolic Stability and PK Enhancement: The Class-Level Advantage of the 6-CF3 Substituent

While no direct, head-to-head microsomal stability data for 6-(Trifluoromethyl)-1H-indazol-3-ol versus its 6-fluoro, 6-chloro, or 6-methyl analogs was identified in non-excluded public sources, a robust body of medicinal chemistry literature establishes with high confidence that the trifluoromethyl group confers superior metabolic stability compared to other substituents . The trifluoromethyl is known to block common Phase I metabolic pathways (e.g., CYP-mediated oxidation) that rapidly degrade methyl, chloro, or unsubstituted phenyl rings. This class-level inference directly addresses the procurement choice: the 6-CF3-1H-indazol-3-ol is a predictable entry point for a lead-like series with improved intrinsic clearance, avoiding the known metabolic liabilities of 6-halogen or 6-methyl fragments [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Structural Basis for Kinase Hinge Binding: A Universal Pharmacophore with Differentiated Physicochemical Properties

The 1H-indazol-3-ol core is an established hinge-binding fragment for kinases . The target compound retains this essential pharmacophore, enabling it to anchor inhibitors within the ATP-binding pocket. The differentiation from simpler fragments lies not in the hinge-binding capability itself, but in the integrated vector for property modulation: the 6-CF3 group simultaneously provides a growth vector toward the kinase selectivity pocket while substantially increasing lipophilicity, which is advantageous for achieving potency against lipid-facing kinase conformations [1]. This dual role (hinge-binding anchor + lipophilic drive) is not replicated by the unsubstituted or 6-amino-1H-indazol-3-ol, which exhibit LogP values of 0.58 and result in fundamentally different SAR trajectories [2].

Kinase Inhibitor Hinge Binder Fragment-Based Drug Discovery

Absence of Direct Comparator Data: Acknowledging the Evidence Gap and Risk Mitigation

A comprehensive search of non-excluded primary sources failed to identify any head-to-head biological assay data (IC50, EC50, Ki) directly comparing 6-(Trifluoromethyl)-1H-indazol-3-ol to its nearest analogs (6-Fluoro-, 6-Chloro-, 6-Methyl- or 5-Trifluoromethoxy-1H-indazol-3-ol) against a common protein target. The available DAAO literature, for example, reports the in vitro and in vivo activity of the 6-fluoro analog but does not include the 6-trifluoromethyl version in the same dataset [1]. This means any claim of superior potency or selectivity for this specific scaffold over another 6-substituted analog cannot be quantitatively substantiated with the current public literature. The primary differentiation therefore rests on the predictable and quantifiable physicochemical property shifts.

Data Gap Analysis Procurement Risk Evidence-Based Selection

Procurement Guide: When to Prioritize 6-(Trifluoromethyl)-1H-indazol-3-ol Over Other Indazole Building Blocks


CNS-Penetrant Kinase Inhibitor Lead Generation

Prioritize this scaffold when the target product profile requires a kinase inhibitor with a high likelihood of crossing the blood-brain barrier. The cLogP of 2.2873 places it in a favorable range for CNS drug-like properties, superior to the unsubstituted or more polar 6-substituted analogs. This reduces the need for subsequent, complex structure-activity relationship (SAR) cycles solely to boost lipophilicity.

Fragment-Based Drug Discovery (FBDD) with a Focus on Lipophilic Efficiency

Utilize this compound as an advanced starting fragment. The 6-CF3 group provides an immediate lipophilicity advantage (ΔLogP ~1.7 over 6-amino-1H-indazol-3-ol, and ~0.3–1.2 over the unsubstituted core) [REFS-1, REFS-2], potentially streamlining the optimization of lipophilic ligand efficiency (LLE) when growing the fragment into a lead. This can be a critical differentiator in fragment library selection.

Scaffold-Hopping from a Phenol- or Halogen-Based Core to Improve Metabolic Stability

For a series suffering from rapid Phase I metabolism, this indazole fragment serves as a bioisostere replacement for a phenol or halo-aromatic ring. The well-established metabolic resistance of the -CF3 group, combined with the indazole's superior pharmacokinetic profile over phenol, makes this a strategic procurement to address a known ADME liability without starting from scratch .

Building a Proprietary, Property-Differentiated Compound Library

For organizations constructing a proprietary screening library, including this specific building block ensures diversity of physicochemical space. Its cLogP (2.2873) is distinct from common alternatives like 6-amino (0.58), 6-hydroxy (~0.99), or unsubstituted (1.2-2.0) 1H-indazol-3-ols, thereby maximizing the library's ability to sample a wider pharmacokinetic landscape and increasing the probability of identifying a lead with a developable profile [2].

Quote Request

Request a Quote for 6-(Trifluoromethyl)-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.